molecular formula C21H21N3O4S B2687668 Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-96-0

Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2687668
CAS No.: 946329-96-0
M. Wt: 411.48
InChI Key: KSBLBASYJKJPLS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound related to the broader family of tetrahydroquinoline derivatives, which have been synthesized and structurally analyzed for various scientific applications. A pertinent study by Rudenko et al. (2012) involved the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of one of the compounds, methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established through X-ray structural analysis, showcasing the methodological approaches towards understanding and developing novel quinazoline derivatives (Rudenko et al., 2012).

Antimicrobial Applications

Quinazolinone derivatives, closely related to the specified this compound, have been investigated for their potential antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and screened them for in vitro antibacterial and antifungal activities against a range of pathogens. This study underscores the potential of quinazolinone derivatives as antimicrobial agents, hinting at the broader applicability of compounds within this chemical family for therapeutic uses (Desai, Dodiya, & Shihora, 2011).

Novel Synthetic Pathways

The research on quinazoline derivatives also includes studies focused on developing novel synthetic pathways that could enhance the accessibility and functionalization of these compounds. A study by Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally related to the compound of interest. This synthesis involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, demonstrating the versatility and adaptability of synthetic routes for creating complex quinazoline derivatives. The structural confirmation of these compounds was achieved through various analytical techniques, highlighting the importance of synthesis in the exploration of novel compounds with potential scientific and therapeutic applications (Kovalenko et al., 2019).

Properties

IUPAC Name

methyl 4-oxo-3-[3-oxo-3-(2-phenylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-20(27)15-7-8-16-17(13-15)23-21(29)24(19(16)26)12-10-18(25)22-11-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBLBASYJKJPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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